coumarin

Description

Coumarin (1,2-benzopyrone) is a naturally occurring phenolic compound found in plants, fungi, and bacteria. Its structure features a conjugated benzopyrone system, enabling excellent charge and electron transport properties . This scaffold is highly versatile, making it a privileged template in medicinal chemistry for designing bioactive molecules . Coumarins exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects . Their synthetic adaptability allows functionalization at positions 3, 4, 7, and 8, enabling tailored interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

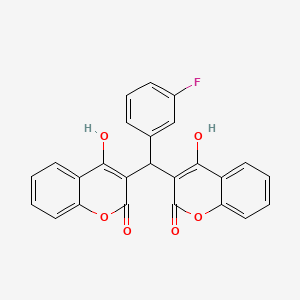

3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWCXLIAEWMGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715657 | |

| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-02-7 | |

| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coumarin can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Reformatsky reaction .

Perkin Reaction: This involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a base.

Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid.

Knoevenagel Condensation: This involves the reaction of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

Reformatsky Reaction: This involves the reaction of α-halo esters with aldehydes or ketones in the presence of zinc.

Chemical Reactions Analysis

Pechmann Condensation

-

Mechanism : Acid-catalyzed (e.g., H₂SO₄, AlCl₃) reaction between phenols and β-keto esters involves:

-

Example : Resorcinol + ethyl acetoacetate → 7-hydroxy-4-methylthis compound (yield: 85–98%) .

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| AlCl₃ | Toluene | 120 | 92 | |

| H₂SO₄ | Solvent-free | 80 | 95 | |

| Deep eutectic solvent | ChCl-tartaric acid | 110 | 89 |

Kostanecki Acylation

-

Mechanism : Acylation of O-hydroxyaryl ketones with aliphatic anhydrides, followed by cyclization and hydroxyl elimination .

-

Example : O-hydroxyacetophenone + acetic anhydride → 4-methylthis compound .

Hydrolysis and Ring-Opening Reactions

This compound undergoes base-catalyzed hydrolysis to form coumaric acid:

-

Ring opening : Attack by hydroxide at C-2 generates coumarinic acid (cis-isomer).

-

Isomerization : Slow conversion to trans-coumaric acid under prolonged basic conditions .

-

Acidification : Yields stable coumaric acid (optimal conditions: 20% NaOH, 160°C, 1 hour, inert atmosphere; yield: 98%) .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| NaOH concentration | 20% | 98 |

| Temperature | 160°C | 98 |

| Reaction time | 1 hour | 98 |

C-H Activation and Alkenylation

-

Fujiwara-Moritani reaction : Pd(II)-catalyzed direct alkenylation at C4 using alkenes (e.g., styrene) in acetic acid .

Decarboxylative Annulation

-

Cu(II)-catalyzed reaction : 3-Carboxycoumarins react with propargyl alcohols to form naphthochromenones .

Cycloaddition Reactions

-

[2+2] Cycloaddition : 3-Phosphono-coumarins react with enol ethers under UV light to form cyclobutane derivatives .

-

[3+2] Cycloaddition : Cu-catalyzed reaction with azomethine ylides yields spiropyrrolidine-indenoquinoxalines .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| [2+2] | UV light, CH₂Cl₂ | Cyclobutane-fused coumarins | 65–80 |

| [3+2] | Cu(OTf)₂, MeOH, reflux | Spiropyrrolidine derivatives | 55–75 |

Metabolic Reactions

This compound undergoes species-specific metabolism:

-

7-Hydroxylation : Major pathway in humans, forming non-toxic 7-hydroxythis compound .

-

Epoxidation : Formation of 3,4-coumarin epoxide, which decomposes to o-hydroxyphenylacetaldehyde .

Biological Reactivity

Scientific Research Applications

Medicinal Applications

Pharmacological Properties

Coumarins exhibit a wide range of pharmacological effects, making them valuable in drug development. Some notable activities include:

- Anticoagulant : Coumarin derivatives have been extensively studied for their anticoagulant properties, with warfarin being a prominent example used in clinical settings.

- Antimicrobial : Research indicates that coumarins possess significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Anti-inflammatory : Several this compound derivatives have demonstrated anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer : Coumarins have shown promise in inhibiting different types of cancer, including lung, breast, and prostate cancers. For instance, studies have highlighted the ability of certain coumarins to inhibit Cyclin D1, a protein often overexpressed in cancer .

Table 1: Pharmacological Activities of this compound Derivatives

| Activity | Examples | References |

|---|---|---|

| Anticoagulant | Warfarin | |

| Antimicrobial | 7-Hydroxythis compound | |

| Anti-inflammatory | This compound derivatives | |

| Anticancer | Various derivatives |

Agricultural Applications

Coumarins are also recognized for their roles in agriculture, particularly as natural pesticides and fungicides. Their antifungal properties make them effective against various plant pathogens.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of natural coumarins against Botrytis cinerea, a common plant pathogen. Results indicated that certain coumarins inhibited fungal growth significantly, suggesting their potential as eco-friendly alternatives to synthetic fungicides .

Cosmetic Applications

In the cosmetic industry, coumarins are utilized for their fragrance and skin-beneficial properties. They are often included in formulations for perfumes and skincare products due to their pleasant aroma and potential antioxidant effects.

Table 2: Cosmetic Uses of this compound

| Application | Description |

|---|---|

| Fragrance | Used in perfumes |

| Skin Care | Antioxidant properties |

Synthetic Applications

The versatility of this compound derivatives extends to synthetic applications as well. They are employed as fluorescent probes in biochemical research due to their luminescent properties. These compounds can serve as effective tools for imaging and detecting biological molecules.

Recent Advances in Synthesis

Innovative synthetic strategies have enhanced the functionalization of coumarins, allowing for the incorporation of diverse chemical groups that improve their biological activity . For example, new derivatives have been synthesized specifically for targeting neurodegenerative diseases like Alzheimer's and Parkinson's through MAO-B inhibition .

Mechanism of Action

Coumarin exerts its effects by inhibiting the synthesis of vitamin K, a key component in blood clotting . This inhibition prevents the formation of prothrombin, a protein essential for blood coagulation. This compound targets carbonic anhydrase enzymes and cytochrome P450 enzymes, which play roles in its metabolism and biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anti-Inflammatory Activity: Coumarins vs. Benzo[l]khellactone Derivatives

Coumarin derivatives with substitutions at C-7 or C-8 show superior anti-inflammatory activity compared to benzo[l]khellactone derivatives. For instance:

- This compound derivatives 18 and 19 (C-7 azomethine substituents): 54–58% inhibition of carrageenan-induced paw edema (CPE) .

- Mannich bases 20 and 21 (C-8 substituted 7-hydroxycoumarins): 75–77% CPE inhibition, outperforming indomethacin (47%) .

- Benzo[l]khellactone derivatives 16 and 17 : 59% CPE inhibition and 100% lipoxygenase (LOX) inhibition .

Key Insight : Polar substitutions at C-7/C-8 enhance coumarins' anti-inflammatory efficacy, likely due to improved target binding and antioxidant synergy .

Enzyme Selectivity: Substituent-Dependent Interactions

This compound derivatives exhibit distinct substrate selectivity for cytochrome P450 (CYP) enzymes compared to 3-phenyl analogs:

- 7-Aliphatic chain coumarins : Position the core closer to the heme group in CYP1 enzymes, favoring interactions with conserved residues (e.g., Asn255 in CYP1A1) .

- 3-Phenyl coumarins : Bulkier structure shifts selectivity toward CYP2/3 families due to hydrophobic interactions .

Cytotoxicity: Coumarins vs. Chromone Derivatives

Coumarins generally exhibit lower cytotoxicity than structurally similar heterocycles:

| Compound | Cytotoxicity (IC₅₀/µM) | Cell Line | Reference |

|---|---|---|---|

| This compound derivatives | 55.5 | Human keratinocytes | |

| (E)-Benzylidene-chroman-4-one | 100 (moderate) | Human keratinocytes |

Implication : Coumarins' safety profile supports their use in long-term therapies, though in vivo studies are needed for validation .

Photophysical Properties: Triazolylcoumarins vs. Other Fluorophores

This compound derivatives functionalized with triazole groups demonstrate superior optical properties for imaging applications:

- 7-NEt₂ and 7-OH coumarins : Exhibit Stokes shifts of ~48 nm and high fluorescence quantum yields (Φ) due to electronic push-pull effects .

- 4-Triazolylcoumarins : Larger Stokes shifts but lower Φ compared to 3-triazolylcoumarins .

Application : These properties make coumarins ideal for developing fluorescent probes and optoelectronic materials.

Pharmacological Breadth: Coumarins vs. Flavonoids and Chromones

Coumarins surpass other oxygen heterocycles in multitarget applications:

- Antiviral activity : this compound derivatives inhibit viral proteases and replication machinery, a less explored area for chromones .

Q & A

Q. What are the standard methods for synthesizing coumarin derivatives, and how do researchers validate their purity and structure?

this compound derivatives are commonly synthesized via Pechmann, Knoevenagel, or Perkin reactions. For example, the Pechmann condensation employs phenols and β-keto esters under acidic conditions to form the this compound core . Structural validation involves spectroscopic techniques:

- NMR : Proton and carbon-13 NMR confirm substitution patterns (e.g., aromatic protons at δ 6.2–7.8 ppm for this compound’s benzene ring) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- HPLC : Retention time and peak purity analysis ensure >95% purity .

Q. How do researchers detect and quantify this compound in biological or environmental samples?

Detection methodologies include:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 280–320 nm) for quantification in plant extracts or urine .

- Thin-Layer Chromatography (TLC) : Used for rapid screening of coumarins in vanilla extracts or metabolic studies .

- Fluorescence Spectroscopy : Exploits this compound’s high quantum yield (e.g., λex/λem = 350/450 nm) for sensitive detection in cellular imaging .

Q. What experimental protocols are used to study this compound’s fluorescence properties?

Researchers employ:

- Solvent polarity assays : Measure Stokes shifts in solvents like ethanol or DMSO to assess polarity-dependent emission .

- pH titration : Monitor fluorescence intensity changes to identify protonation-sensitive derivatives (e.g., 7-hydroxythis compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data, such as variability in anticancer efficacy across studies?

Contradictions may arise from differences in cell lines, metabolism, or experimental design. Mitigation strategies include:

- CYP4F2 polymorphism analysis : Genotype participants to account for metabolic variability (e.g., CYP4F2 p.V433M reduces this compound clearance by 8–9%) .

- Dose-response standardization : Use IC50 values normalized to cell viability assays (e.g., MTT or SRB) across multiple cell lines (e.g., MCF-7, HepG2) .

- Meta-analysis : Pool data from ≥20 studies to identify trends in structure-activity relationships (SAR) .

Q. What methodologies are recommended for designing this compound-based fluorescent probes targeting specific biomolecules (e.g., H2S)?

Key steps include:

- Receptor-ligand docking : Use software like AutoDock to predict binding affinities between this compound scaffolds and target biomolecules .

- Selectivity assays : Test probes against competing analytes (e.g., reactive oxygen species) in vitro and in vivo .

- Two-photon microscopy : Validate probe utility in deep-tissue imaging (e.g., zebrafish models) .

Q. How can transcriptome analysis elucidate this compound biosynthesis pathways in medicinal plants?

- RNA sequencing : Identify differentially expressed genes (DEGs) in salt-stressed Glehnia littoralis to pinpoint enzymes (e.g., cytochrome P450s) linked to this compound biosynthesis .

- Gene co-expression networks : Correlate unigene clusters with this compound accumulation patterns using tools like WGCNA .

- Heterologous expression : Clone candidate genes into E. coli or yeast to confirm enzymatic activity (e.g., phenylpropanoid pathway enzymes) .

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?

- ANOVA with post-hoc tests : Compare mean differences across dose groups (e.g., 0–100 μM) .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC and half-life .

- Machine learning : Train random forest models to predict cytotoxicity based on molecular descriptors (e.g., logP, topological polar surface area) .

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Reaction optimization : Use design of experiments (DoE) to vary catalysts (e.g., H2SO4 vs. ionic liquids) and temperatures .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in novel derivatives .

Data Presentation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.